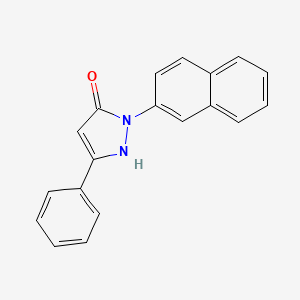![molecular formula C25H28N6O2 B5587847 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidine derivatives are of significant interest in the field of medicinal and organic chemistry due to their diverse biological activities and their structural similarity to purine bases. They serve as core structures for developing pharmaceutical agents, showcasing a wide range of biological activities including antiviral, anticancer, and vasodilator effects. The specific compound of interest is related to this family of compounds, suggesting potential applications in these areas.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various strategies, including the reaction of sodium salts of hydroxy-(pyridinyl)propenones with different heterocyclic amines and the heterocyclization of available N-(dichloro-cyanoethyl)carboxamides with aminopyrazoles. These methods lead to derivatives with various substituents, indicating the versatility of synthetic approaches for creating a wide array of compounds within this chemical class (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structures of pyrazolo[1,5-a]pyrimidine derivatives are typically confirmed through elemental analysis, spectral data, and X-ray crystallography. These compounds can exhibit various substituent effects, influencing their molecular geometry and electronic properties, which in turn affect their biological activity and interaction with biological targets (Mohamed et al., 2011).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives engage in a range of chemical reactions, including condensation with anhydrides, halogenated compounds, and active methylene reagents. These reactions are crucial for further modifications and the development of compounds with desired properties for specific applications. Their chemical reactivity is influenced by the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core (Harb et al., 2005).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is critical for their application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in dictating the pyrazolo[1,5-a]pyrimidine derivatives' interactions in biological systems and their stability under different conditions. These properties are influenced by the electronic structure of the compounds, which can be modulated through structural modifications (Harb et al., 2005).
Safety and Hazards
将来の方向性
The compound and its family have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They allow good solid-state emission intensities, making them suitable for designing solid-state emitters . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-15-23(30-13-11-29(12-14-30)22-7-5-6-10-26-22)31-25(27-17)24(18(2)28-31)19-8-9-20(32-3)21(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNPZILKDCNGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![2-ethyl-9-(2-fluoro-5-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5587834.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)
![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)